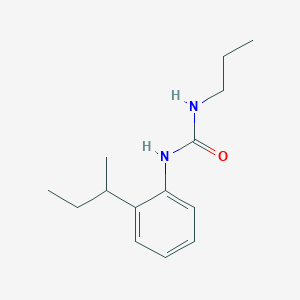
N-(2-sec-butylphenyl)-N'-propylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-sec-butylphenyl)-N'-propylurea, commonly known as BUPI, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a selective antagonist of the α7 nicotinic acetylcholine receptor, which is a type of receptor found in the central nervous system. BUPI has been shown to have a number of interesting properties, including its ability to modulate the immune system and its potential as a therapeutic agent for a range of diseases.
Wirkmechanismus
BUPI acts as a selective antagonist of the α7 nicotinic acetylcholine receptor, which is a type of receptor found in the central nervous system. The α7 nicotinic acetylcholine receptor is involved in a range of physiological processes, including learning and memory, attention, and inflammation. BUPI has been shown to modulate the activity of the α7 nicotinic acetylcholine receptor, which has a range of effects on the body.
Biochemical and Physiological Effects:
BUPI has a number of interesting biochemical and physiological effects. It has been shown to modulate the immune system, which has potential implications for the treatment of a range of diseases. BUPI has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases. Additionally, BUPI has been shown to improve cognitive function, which has potential implications for the treatment of cognitive disorders.
Vorteile Und Einschränkungen Für Laborexperimente
BUPI has a number of advantages and limitations for lab experiments. One advantage is its specificity for the α7 nicotinic acetylcholine receptor, which makes it a useful tool for studying the role of this receptor in physiological processes. Additionally, BUPI has been shown to have a relatively low toxicity, which makes it a safe compound to work with. However, one limitation of BUPI is its relatively low potency, which can make it difficult to achieve the desired effects in some experiments.
Zukünftige Richtungen
There are a number of future directions for research into BUPI. One area of interest is the potential use of BUPI as a therapeutic agent for a range of diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, there is interest in exploring the potential use of BUPI as a tool for studying the role of the α7 nicotinic acetylcholine receptor in physiological processes. Finally, there is interest in developing more potent analogs of BUPI that may be useful in a range of experiments.
Synthesemethoden
BUPI can be synthesized using a variety of methods, including the reaction of 2-sec-butylphenyl isocyanate with propylamine. Other methods include the reaction of 2-sec-butylphenyl isocyanate with a range of primary amines, as well as the reaction of 2-sec-butylphenyl isocyanate with secondary amines in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
BUPI has been extensively studied for its potential use in scientific research. It has been shown to have a number of interesting properties, including its ability to modulate the immune system and its potential as a therapeutic agent for a range of diseases. BUPI has been shown to be effective in treating a range of conditions, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Eigenschaften
IUPAC Name |
1-(2-butan-2-ylphenyl)-3-propylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-4-10-15-14(17)16-13-9-7-6-8-12(13)11(3)5-2/h6-9,11H,4-5,10H2,1-3H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXNJKPYVUCOZPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1=CC=CC=C1C(C)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(2-hydroxyethyl)-2-(4H-1,2,4-triazol-4-yl)pyrido[3,4-c]-1,6-naphthyridine-1,7(2H,8H)-dione](/img/structure/B5327388.png)


![3-[(4-chlorobenzyl)thio]-4,5-dimethyl-4H-1,2,4-triazole](/img/structure/B5327420.png)

![4-(2,4-dichlorophenyl)-2-{[3-(2-fluorophenyl)acryloyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B5327432.png)

![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B5327441.png)
![2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5327449.png)

![2-({4-allyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5327480.png)
![N-(2,5-dimethoxyphenyl)-2-[4-(4-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5327483.png)
![3-benzyl-5-{4-[3-(4-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5327487.png)
![2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-N-methylacetamide](/img/structure/B5327494.png)